molecular formula C11H7FN4 B1322552 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 552331-67-6

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1322552
CAS No.: 552331-67-6
M. Wt: 214.2 g/mol
InChI Key: LDIZPXORSNKLLJ-UHFFFAOYSA-N
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Description

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking ATP access and preventing phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to reduced activity over time . Long-term effects on cellular function have also been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both fluorine and nitrogen atoms within its structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIZPXORSNKLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626855
Record name 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-67-6
Record name 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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